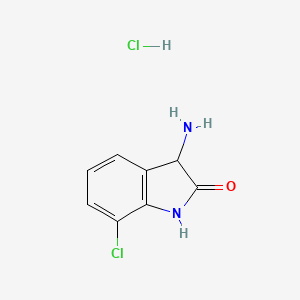

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Description

BenchChem offers high-quality 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-7-chloro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O.ClH/c9-5-3-1-2-4-6(10)8(12)11-7(4)5;/h1-3,6H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQZTWWGLTVEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332528-31-0 | |

| Record name | 2H-Indol-2-one, 3-amino-7-chloro-1,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride chemical properties

An In-depth Technical Guide to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (MDL: MFCD18205911), a specialized heterocyclic intermediate. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this document consolidates known information and provides expert analysis based on the well-established chemistry of the oxindole scaffold. We will cover its chemical structure, inferred physicochemical properties, a plausible synthetic pathway with detailed experimental considerations, and its potential applications in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals who may utilize this or similar compounds as building blocks for complex molecular targets.

Introduction and Strategic Importance

The 3-substituted-oxindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, most notably a class of receptor tyrosine kinase (RTK) inhibitors. Molecules like Sunitinib and Semaxanib have demonstrated the therapeutic potential of this heterocyclic system. 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride represents a key functionalized building block within this chemical space.

The strategic importance of this molecule lies in its trifecta of reactive sites:

-

The 3-Amino Group: A versatile nucleophilic handle for introducing a wide array of side chains and pharmacophoric elements through acylation, alkylation, or reductive amination.

-

The Oxindole Core: A rigid, planar structure that serves as an effective anchor for positioning substituents into protein binding pockets.

-

The 7-Chloro Substituent: Modulates the electronic properties of the aromatic ring and can serve as a site for further synthetic modification or engage in specific halogen bonding interactions within a biological target.

This guide aims to bridge the gap in available literature by providing a robust technical profile based on analogous structures and fundamental chemical principles.

Chemical Identity and Physicochemical Properties

The compound is a hydrochloride salt of a chiral amine built on a 7-chlorooxindole core. The presence of the amine at the C3 position introduces a stereocenter.

Caption: Chemical structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Table 1: Chemical Identifiers and Properties

| Property | Value / Description | Source / Basis |

| IUPAC Name | 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one;hydrochloride | Standard Nomenclature |

| MDL Number | MFCD18205911 | Chemical Supplier Catalog[1] |

| CAS Number | Not assigned. | Database Search |

| Molecular Formula | C₈H₈Cl₂N₂O | Calculated |

| Molecular Weight | 219.07 g/mol | Calculated[2] |

| Appearance | Expected to be an off-white to brown crystalline powder. | Analogy to related compounds[3] |

| Melting Point | Data not available. | Literature Search[4] |

| Boiling Point | Data not available. | Literature Search[4] |

| Solubility | As a hydrochloride salt, expected to have good solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). | General Chemical Principles |

| Stability & Storage | Supplier data indicates a shelf life of 1095 days.[1] Store under an inert atmosphere at room temperature.[5] Sensitive to light and air, prone to oxidative degradation. | Supplier Data & Analogy to 3-aminoindoles[6] |

Proposed Synthesis and Characterization Workflow

While a specific published synthesis for this molecule is elusive, a reliable and logical pathway can be designed starting from the commercially available 7-chloroisatin. This multi-step synthesis is a standard approach for producing 3-aminooxindoles.

Caption: Proposed synthetic workflow from 7-chloroisatin.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Each step includes in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Step 1: Synthesis of 3-(Hydroxyimino)-7-chloro-1,3-dihydro-2H-indol-2-one (Intermediate A)

-

Causality: The C3 ketone of the isatin is highly electrophilic and readily undergoes condensation with hydroxylamine to form a stable oxime. This is a standard and high-yielding transformation.

-

Procedure:

-

Suspend 7-chloroisatin (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the suspension. The sodium acetate acts as a base to free the hydroxylamine and buffer the reaction.

-

Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours.

-

In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase like 30% ethyl acetate in hexanes. The disappearance of the orange/red 7-chloroisatin spot and the appearance of a new, typically yellow, product spot indicates completion.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the oxime intermediate.

-

Step 2: Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one (Free Base)

-

Causality: The oxime is readily reduced to the primary amine. Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this purpose, often used in aqueous ammonia which helps maintain basic pH and improves solubility. Catalytic hydrogenation is an alternative clean method.

-

Procedure (using Sodium Dithionite):

-

Suspend the oxime intermediate (1.0 eq) in aqueous ammonia (e.g., 2M).

-

Heat the mixture to 50-60 °C with vigorous stirring.

-

Add sodium dithionite (approx. 2.5-3.0 eq) portion-wise, maintaining the temperature. The color of the reaction mixture should change, indicating the reduction.

-

In-Process Check: Monitor by TLC until the oxime spot is consumed.

-

Cool the mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane. The free base amine is often more soluble in organic solvents.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 3: Formation of the Hydrochloride Salt

-

Causality: The primary amine of the free base is basic and will react with a strong acid like HCl to form a stable, crystalline, and often more easily handled salt.

-

Procedure:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Validation: The formation of a precipitate upon acidification confirms the presence of the basic amine.

-

Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

-

Standard Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the four aromatic protons (likely complex multiplets), a singlet for the C3-H proton, and broad signals for the NH₂ and lactam NH protons.

-

¹³C NMR: Expect 8 distinct carbon signals, including a signal for the C=O (lactam carbonyl) around 175-180 ppm.

-

Mass Spectrometry (ESI+): Expect to see the molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 197.03, showing a characteristic isotopic pattern for one chlorine atom.

-

FT-IR: Key stretches would include N-H stretching for the amine and lactam (3200-3400 cm⁻¹), C=O stretching for the lactam (1680-1710 cm⁻¹), and C-Cl stretching (700-800 cm⁻¹).

-

HPLC: Purity assessment using a reverse-phase C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA or formic acid.

Reactivity, Applications, and Field Insights

As a functionalized intermediate, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is not an end-product but a starting point for more complex molecules. Its primary value lies in its utility in discovery chemistry campaigns.

Caption: Derivatization pathways from the core scaffold.

-

Expert Insight: The primary amine at C3 is the most common site of elaboration. In the context of kinase inhibitor synthesis, this amine is often acylated or used to form urea or sulfonamide linkages to connect to other parts of the inhibitor designed to occupy different regions of the ATP binding pocket. The 7-chloro group is often explored for its steric and electronic effects, potentially improving potency or pharmacokinetic properties compared to an unsubstituted analog.[7]

Safety and Handling

No specific Safety Data Sheet (SDS) is available for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. The following guidance is based on the GHS classification for the parent compound, 7-Chloro-1,3-dihydro-2H-indol-2-one, and general principles for handling chemical intermediates.[8]

-

GHS Hazard Statements (Inferred):

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: P405 (Store locked up), P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

-

-

Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Handle as a potentially hazardous chemical whose toxicological properties have not been fully investigated.

-

Conclusion

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a valuable, functionalized chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. While detailed, publicly available characterization data is limited, its properties and reactivity can be reliably inferred from the extensive chemistry of the oxindole scaffold. Its structure provides a robust platform for generating diverse libraries of compounds, particularly in the search for novel kinase inhibitors and other targeted therapeutics. The synthetic and handling protocols outlined in this guide provide a solid foundation for researchers to safely and effectively utilize this compound in their work.

References

- A-Star Research. (n.d.). 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from A-Star Research Website. [https://www.a-starresearch.com/product/a480286.html]

- PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-7-azaindole-hydrochloride]

- Ark Pharm, Inc. (n.d.). 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from Ark Pharm Website. [https://www.ark-pharm.com/product/a1010637]

- X-Mol. (n.d.). 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from X-Mol Website. [https://www.x-mol.com/chem-product/A2258892.html]

- Krasavin, M., et al. (2021). Synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 488-497. [https://www.beilstein-journals.org/bjoc/articles/17/47]

- Kornienko, A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3798. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180139/]

- Chem-Impex International, Inc. (n.d.). 3-Amino-7-azaindole dihydrochloride. Retrieved from Chem-Impex Website. [https://www.chemimpex.com/products/3-amino-7-azaindole-dihydrochloride]

- ChemSynthesis. (2025). 3-amino-1,3-dihydro-2H-indol-2-one. Retrieved from ChemSynthesis Website. [https://www.chemsynthesis.com/base/chemical-structure-117069-75-7.html]

- Ramani, N., et al. (2021). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [https://www.researchgate.

- Sigma-Aldrich. (n.d.). 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride AldrichCPR. Retrieved from Sigma-Aldrich Website. [https://www.sigmaaldrich.com/US/en/product/aldrich/hpr00002]

- PubChem. (n.d.). 7-Chloro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloro-1_3-dihydro-2H-indol-2-one]

- PubChem. (n.d.). 3-Chloro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1_3-dihydro-2H-indol-2-one]

-

Arkat USA, Inc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[2][9]thieno[2,3-d]pyrimidin-4-ones as analg. ARKIVOC, 2006(xvi), 149-159. [https://www.arkat-usa.org/get-file/20124/]

- Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. [https://pubmed.ncbi.nlm.nih.gov/17207602/]

- Smolecule. (n.d.). Buy 3-Amino-7-chloroquinoline dihydrochloride. Retrieved from Smolecule Website. [https://smolecule.com/products/3-amino-7-chloroquinoline-dihydrochloride]

- Achmem. (n.d.). 3-Amino-6,7-dichloroindolin-2-one hydrochloride. Retrieved from Achmem Website. [https://www.achmem.com/products/3-amino-6-7-dichloroindolin-2-one-hydrochloride]

- Roehrig, S., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(24), 8027-36. [https://pubmed.ncbi.nlm.nih.gov/19006283/]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride - CAS:1214187-61-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. achmem.com [achmem.com]

- 6. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Chloro-1,3-dihydro-2H-indol-2-one | C8H6ClNO | CID 3731010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]

A Technical Guide to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a heterocyclic building block with significant potential in drug discovery and development. While a definitive CAS number for this specific compound remains elusive in publicly accessible databases, it is consistently identified by the MDL number MFCD18205911. This guide will delve into its chemical identity, proposed synthesis, analytical characterization, and prospective applications, drawing upon data from related structures to offer a holistic and practical resource for researchers, scientists, and drug development professionals. The inherent reactivity of the 3-aminooxindole core, coupled with the electronic influence of the chlorine substituent, positions this molecule as a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a chlorinated derivative of 3-aminooxindole. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| MDL Number | MFCD18205911 | [1] |

| Molecular Formula | C₈H₈Cl₂N₂O | |

| Molecular Weight | 219.07 g/mol | |

| InChI | 1S/C8H7ClN2O.ClH/c9-5-3-1-2-4-6(10)8(12)11-7(4)5;/h1-3,6H,10H2,(H,11,12);1H | |

| SMILES | Cl.NC1C(=O)Nc2c(Cl)cccc12 | |

| Physical Form | Solid (predicted) | - |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO (predicted) | - |

Diagram 1: Chemical Structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of 3-Bromo-7-chlorooxindole

-

To a solution of 7-chlorooxindole in a suitable aprotic solvent (e.g., dichloromethane or chloroform), add N-bromosuccinimide (NBS) in a 1:1 molar ratio.

-

The reaction can be initiated with a radical initiator such as AIBN or by exposure to UV light.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-7-chlorooxindole. Purification can be achieved by recrystallization or column chromatography.

Causality: The C3 position of the oxindole ring is activated for radical halogenation due to the adjacent carbonyl group and the aromatic system. NBS is a mild and selective brominating agent suitable for this transformation.

Step 2: Amination of 3-Bromo-7-chlorooxindole

-

Method A: Azide Substitution followed by Reduction

-

Dissolve the 3-bromo-7-chlorooxindole in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) in slight excess and heat the mixture. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture and pour it into water to precipitate the 3-azido-7-chlorooxindole.

-

Collect the solid by filtration and wash with water.

-

The resulting azido intermediate can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF).

-

-

Method B: Direct Amination

-

Alternatively, direct displacement of the bromide with an amine source can be explored. This may involve using a protected amine equivalent or direct amination under specific catalytic conditions, potentially using a palladium or copper catalyst with a suitable ligand and base.

-

Causality: The C3 position is susceptible to nucleophilic substitution. The azide displacement followed by reduction is a reliable method for introducing a primary amino group.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude 3-amino-7-chlorooxindole in a suitable organic solvent such as diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Causality: The basic amino group readily reacts with hydrochloric acid to form the more stable and often crystalline hydrochloride salt.

Analytical Characterization (Predicted)

While experimental data for the target compound is not available, the expected analytical characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Analytical Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the chloro-substituted benzene ring, a singlet or doublet for the C3 proton, and broad signals for the amine and amide protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atom. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms, including the carbonyl carbon, aromatic carbons, and the C3 carbon bearing the amino group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (m/z ≈ 198.03) and a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the oxindole ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine and amide, C=O stretching of the lactam, and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions (e.g., reversed-phase column with a mobile phase of acetonitrile/water with a suitable buffer). |

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminooxindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [2]Derivatives of 3-aminooxindole have shown a wide range of biological activities, making 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride a promising starting material for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

-

Oncology: The oxindole core is present in several approved anti-cancer drugs that function as kinase inhibitors. The 3-amino group provides a key vector for further chemical modification to target the ATP-binding site of various kinases.

-

Neurodegenerative Diseases: Certain 3-aminooxindole derivatives have been investigated for their potential in treating conditions like Alzheimer's disease. [1]* Antimicrobial and Antiviral Agents: The oxindole scaffold has been explored for the development of new antimicrobial and antiviral drugs. [2] Diagram 3: Role as a Synthetic Intermediate

Caption: Versatility as a synthetic intermediate.

The primary amino group at the C3 position serves as a versatile handle for a variety of chemical transformations, including:

-

Acylation/Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amide derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Participation in Cyclization Reactions: The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions to construct more complex heterocyclic systems.

Safety and Handling

Based on the safety data for related compounds, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information (Predicted)

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. While a dedicated body of literature for this specific molecule is yet to be established, its structural features, inferred from related compounds, suggest significant potential for the synthesis of a diverse range of biologically active molecules. This technical guide, by consolidating available information and providing expert-driven insights into its synthesis and potential applications, aims to facilitate further research and unlock the full potential of this promising chemical entity.

References

-

N-Substituted 3-Aminooxindoles and N-Propargyl Derivatives: Potential Biological Activities against Alzheimer's Disease. (2023). Results in Chemistry, 6, 101032. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Journal of Material Sciences & Manufacturing Research. (2021). Semantic Scholar. [Link]

-

Three-component reaction between 3-aminooxindoles, aldehydes and 3-alkylidene-2-oxindoles. (2023). Tetrahedron Letters. [Link]

- Process for 5-fluoro-6-chlorooxindole. (1993).

-

Oxindole and its derivatives: A review on recent progress in biological activities. (2022). Biomedicine & Pharmacotherapy, 141, 111842. [Link]

Sources

An In-Depth Technical Guide to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical development. This document delves into the fundamental physicochemical properties, including a detailed calculation of its molecular weight, and explores its structural characteristics. Furthermore, this guide outlines the synthetic pathways, purification protocols, and analytical characterization of this compound. Its crucial role as a versatile building block in the synthesis of bioactive molecules is also discussed, with a focus on its application in the development of novel therapeutic agents. Safety protocols and handling guidelines are provided to ensure its proper and safe use in a laboratory setting.

Introduction

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a chlorinated derivative of the oxindole scaffold, a privileged structure in medicinal chemistry. The presence of the amino group at the 3-position and the chlorine atom at the 7-position of the indole ring system imparts unique chemical reactivity and biological activity to the molecule. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, most notably in the development of dopamine receptor agonists. Understanding the technical aspects of this molecule is paramount for its effective utilization in drug discovery and development pipelines.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is essential for its application in chemical synthesis and biological assays.

Molecular Formula and Weight

The molecular formula of the free base, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one, is C₈H₇ClN₂O .

To determine the molecular weight of the hydrochloride salt, the molecular weights of the constituent elements are summed, and the molecular weight of hydrochloric acid (HCl) is added.

Table 1: Calculation of the Molecular Weight of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011[1] | 8 | 96.088 |

| Hydrogen | H | 1.008[2][3][4] | 7 | 7.056 |

| Chlorine | Cl | 35.453[5][6][7] | 1 | 35.453 |

| Nitrogen | N | 14.007[8][9] | 2 | 28.014 |

| Oxygen | O | 15.999[10][11][12] | 1 | 15.999 |

| Free Base Total | 182.61 g/mol | |||

| Hydrochloric Acid | HCl | 36.461[13][14][15][16] | 1 | 36.461 |

| Hydrochloride Salt Total | 219.071 g/mol |

The calculated molecular weight of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is approximately 219.07 g/mol .

Structural Elucidation

The core structure of this molecule is the 1,3-dihydro-2H-indol-2-one, also known as oxindole. Key structural features include:

-

An aromatic benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom.

-

A carbonyl group at the 2-position of the heterocyclic ring.

-

An amino group (-NH₂) substituted at the 3-position.

-

A chlorine atom (-Cl) substituted at the 7-position of the benzene ring.

-

The hydrochloride salt is formed by the protonation of the amino group.

Caption: 2D structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one.

Synthesis and Purification

The synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Synthetic Pathway Overview

A common synthetic route involves the cyclization of a substituted phenylacetic acid derivative. The introduction of the amino group at the 3-position can be achieved through various methods, including the reduction of a corresponding nitro or isonitroso intermediate.

Caption: Generalized synthetic workflow.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 7-Chlorooxindole A plausible route starts from a commercially available substituted aniline. For instance, 2-chloro-6-nitrotoluene can be converted to 2-chloro-6-nitrophenylacetic acid, which is then reduced and cyclized to form 7-chlorooxindole.

Step 2: Introduction of the Amino Group 7-Chlorooxindole can be nitrosated at the 3-position using a suitable nitrosating agent (e.g., sodium nitrite in acidic conditions) to yield 7-chloro-3-isonitroso-1,3-dihydro-2H-indol-2-one.

Step 3: Reduction to the Amine The isonitroso intermediate is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 4: Hydrochloride Salt Formation and Purification The resulting 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one is typically isolated as its hydrochloride salt by precipitation from a solution containing hydrochloric acid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton at the 3-position, the amine protons, and the N-H proton of the lactam. The chemical shifts and coupling constants will be characteristic of the substituted oxindole ring system. |

| ¹³C NMR | Resonances for the eight carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbon at the 3-position. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₈H₇ClN₂O) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretches of the amine and lactam, the C=O stretch of the lactam, and aromatic C-H and C=C stretches. |

| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the hydrochloride salt. |

Applications in Drug Discovery and Development

The unique structural features of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride make it a valuable scaffold in medicinal chemistry.

Intermediate in the Synthesis of Ropinirole

This compound is a key intermediate in some synthetic routes to Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The amino group at the 3-position serves as a handle for further chemical modifications to build the final drug molecule.

Scaffold for Novel Bioactive Molecules

The oxindole core is present in a wide range of biologically active compounds. The amino and chloro substituents on this particular derivative provide opportunities for the generation of diverse chemical libraries for screening against various therapeutic targets. The inherent reactivity of the amino group allows for the introduction of different side chains, leading to the synthesis of novel compounds with potential activities as kinase inhibitors, anticonvulsants, and antimicrobial agents.

Caption: Key application areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound before use for detailed safety and handling information.

Conclusion

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool in the design and synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in their drug discovery and development endeavors.

References

-

Carbon - Atomic Weight. Oreate AI Blog. [Link]

-

Oxygen Atom Weight Definition. Fiveable. [Link]

-

Chlorine - Wikipedia. Wikipedia. [Link]

-

Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights. IUPAC. [Link]

-

Chlorine Facts - The Element of Surprise. American Chemistry Council. [Link]

-

Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Britannica. [Link]

-

Understanding the Molar Mass of HCl: A Closer Look. Oreate AI Blog. [Link]

-

Nitrogen Amu Weight. Oreate AI Blog. [Link]

-

Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. Unacademy. [Link]

-

What is the atomic mass of hydrogen?. Quora. [Link]

-

Atomic Weight of Nitrogen. IUPAC. [Link]

-

What is the atomic mass of carbon?. Quora. [Link]

-

Standard atomic weight - Wikipedia. Wikipedia. [Link]

-

What Is The Atomic Weight Of Nitrogen?. Chemistry For Everyone - YouTube. [Link]

-

Oxygen. nglos324. [Link]

-

Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. [Link]

-

Atomic Weights and Isotopic Compositions for Nitrogen. Physical Measurement Laboratory. [Link]

-

Atomic Weights and Isotopic Compositions for Chlorine. Physical Measurement Laboratory. [Link]

-

Oxygen Weight: How Much Does O2 Weigh? (6+ Facts). crown.edu. [Link]

-

Hydrochloric acid - Wikipedia. Wikipedia. [Link]

-

Oxygen - Wikipedia. Wikipedia. [Link]

-

Hydrogen - Wikipedia. Wikipedia. [Link]

-

Oxygen - Element information, properties and uses. Royal Society of Chemistry. [Link]

-

Chlorine - IUPAC Commission on Isotopic Abundances and Atomic Weights. IUPAC. [Link]

-

What is the molecular weight of HCl?. Quora. [Link]

-

The molar mass of HCl is 36.5 g/mol , and the average mass. Pearson. [Link]

-

HCl (Hydrochloric acid) molar mass. Mol-Instincts. [Link]

-

Atomic/Molar mass. Westfield State University. [Link]

-

What Is The Atomic Weight Of Carbon?. Chemistry For Everyone - YouTube. [Link]

-

Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. [Link]

-

3-amino-1,3-dihydro-2H-indol-2-one - structural formula. ChemSynthesis. [Link]

-

3-Chloro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

-

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-. PubChem. [Link]

-

7-Chloro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

Sources

- 1. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Chlorine - Wikipedia [en.wikipedia.org]

- 6. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 7. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 8. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 9. Nitrogen Amu Weight - Oreate AI Blog [oreateai.com]

- 10. fiveable.me [fiveable.me]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Understanding the Molar Mass of HCl: A Closer Look - Oreate AI Blog [oreateai.com]

- 14. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 15. quora.com [quora.com]

- 16. webqc.org [webqc.org]

Spectral Data Deep Dive: A Predictive Analysis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Introduction

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a substituted oxindole, a structural motif of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this characterization process.

While this compound is commercially available, a comprehensive public repository of its experimental spectral data is not readily accessible. This guide, therefore, presents a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. The predictions herein are grounded in the fundamental principles of spectroscopy and are informed by the experimental data of structurally related analogs. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate spectral features, aid in the interpretation of experimental data, and provide a benchmark for quality control.

Molecular Structure

The structural framework of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride forms the basis for all subsequent spectral predictions. The key features include a bicyclic oxindole core, a chlorine substituent at the 7-position of the aromatic ring, and an amino group at the 3-position, which exists as a hydrochloride salt.

Figure 1: Chemical structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the protonated amino group, as well as the anisotropic effects of the aromatic ring.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~11.0 | Singlet | 1H | NH (Amide) | The amide proton of oxindoles typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.[1] |

| ~9.0 | Broad Singlet | 3H | NH₃ ⁺ | The protons of the ammonium group are expected to be downfield due to the positive charge and will likely be broadened by quadrupolar relaxation and exchange. |

| ~7.4 | Doublet | 1H | Ar-H (H4) | The chlorine at C7 will have a minimal effect on H4, which is primarily influenced by the deshielding effect of the adjacent benzene ring fusion. |

| ~7.2 | Triplet | 1H | Ar-H (H5) | This proton is expected to show coupling to both H4 and H6, resulting in a triplet. |

| ~7.0 | Doublet | 1H | Ar-H (H6) | The electron-withdrawing chlorine atom at C7 will deshield the ortho proton (H6), shifting it downfield compared to unsubstituted oxindole. |

| ~5.0 | Singlet | 1H | CH -NH₃⁺ (H3) | The proton at the chiral center C3 is significantly deshielded by the adjacent carbonyl group and the protonated amino group. Its multiplicity will depend on coupling with the NH₃⁺ protons, which may be decoupled due to exchange, resulting in a singlet. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Comparative Insights |

| ~175 | C =O (C2) | The lactam carbonyl carbon is characteristically found in this downfield region.[2] |

| ~140 | Ar-C (C7a) | This quaternary carbon is adjacent to the amide nitrogen and part of the aromatic system. |

| ~130 | Ar-C (C5) | Aromatic CH carbon. |

| ~128 | Ar-C (C3a) | Quaternary carbon at the fusion of the two rings. |

| ~125 | Ar-C (C4) | Aromatic CH carbon. |

| ~120 | Ar-C -Cl (C7) | The carbon bearing the chlorine atom will be shifted downfield due to the inductive effect of the halogen. |

| ~115 | Ar-C (C6) | Aromatic CH carbon, influenced by the adjacent chlorine. |

| ~60 | C H-NH₃⁺ (C3) | This aliphatic carbon is attached to two electronegative atoms (N and C=O), shifting it significantly downfield. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC if further confirmation is needed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride would be characterized by absorptions corresponding to the N-H, C=O, C-N, and C-Cl bonds, as well as aromatic vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3400 - 3200 | N-H Stretch | Amide (N-H) | The N-H stretching of the lactam is expected in this region. |

| 3200 - 2800 | N-H Stretch | Ammonium (NH₃⁺) | The stretching vibrations of the ammonium group typically appear as a broad band in this region. |

| ~1710 | C=O Stretch | Lactam (Amide I) | The carbonyl group of the five-membered lactam ring in oxindoles generally absorbs at a relatively high frequency. |

| ~1610, ~1470 | C=C Stretch | Aromatic Ring | These bands are characteristic of carbon-carbon stretching vibrations within the benzene ring. |

| ~1350 | C-N Stretch | Amine/Amide | The stretching vibration of the C-N bond is expected in this region. |

| ~780 | C-Cl Stretch | Aryl Halide | The carbon-chlorine stretching vibration for an aryl chloride typically appears in this region of the fingerprint part of the spectrum. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the KBr pellet (or the sample on the ATR crystal) in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure.

Predicted Mass Spectrum Data

For electrospray ionization (ESI) in positive ion mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺.

| m/z (predicted) | Ion | Rationale |

| 183.03 | [M+H]⁺ | This corresponds to the protonated free base (C₈H₇ClN₂O), with the exact mass calculated for the most abundant isotopes. |

Predicted Fragmentation Pathway

The fragmentation of the parent ion is likely to proceed through the loss of small, stable molecules. A plausible fragmentation pathway is outlined below:

Figure 2: Predicted ESI-MS fragmentation pathway for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one.

The fragmentation of oxindoles often involves the loss of CO.[3] The initial loss of ammonia from the protonated amino group is also a common fragmentation pathway for primary amines. Subsequent loss of a chlorine radical or HCl is also possible.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the parent ion (m/z 183) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed masses with the predicted values to confirm the structure and fragmentation pathway.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed forecast of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions, along with the provided experimental protocols, offer a robust framework for researchers working with this compound, facilitating its identification, characterization, and quality assessment in a drug discovery and development setting. It is anticipated that this in-depth guide will serve as a valuable reference until comprehensive experimental data becomes publicly available.

References

- Julian, P. L., Pikl, J., & Boggess, D. (1954). Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 76(1), 179-181.

- Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer in DNA Photolyase.

- Powers, J. C. (1966). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 31(8), 2627-2631.

- Radhy, H. A., Fadhil, G. F., Perjessy, A., Samalikova, M., & Pronayova, N. (2007). Substituent Effects on 13C-NMR and IR Spectral Data of 3-(4-X-phenacylidene) Oxindoles. University of Sharjah Journal of Pure & Applied Sciences, 4(1), 19-24.

-

ResearchGate. Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate. [Link]

- Hino, T., Nakagawa, M., Tsuneoka, K., Misawa, S., & Akaboshi, S. (1969). The Fragmentation of Some Oxindoles and 2-Indolinethiones induced by Electron Impact. Chemical and Pharmaceutical Bulletin, 17(8), 1651–1658.

-

The Royal Society of Chemistry. Supporting information for methylation of indoles and pyrroles. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

The Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

- Zhang, C. (2017).

- Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 80(5), 2093-2109.

-

The Royal Society of Chemistry. Supplementary Information for a paper. [Link]

-

National Institutes of Health. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]

-

ResearchGate. 1H NMR Spectroscopic Data (δ) for 1−3 (600 MHz, CDCl3). [Link]

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Haveliwala, D. D., Kamdar, N. R., Mistry, S. K., & Patel, S. K. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4398-4405.

-

PubChem. 7-Chloro-1,3-dihydro-2H-indol-2-one. [Link]

- Wang, T., Chen, C., & Zhu, J. (2015). Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simple Alkanes. Synthesis, 47(10), 1427-1434.

-

NIST. Indole IR Spectrum. [Link]

-

ChemSynthesis. 3-amino-1,3-dihydro-2H-indol-2-one. [Link]

-

PubChemLite. 3-amino-1,3-dihydro-2h-indol-2-one hydrochloride. [Link]

-

The Royal Society of Chemistry. Supporting information for a paper on biindoles and 3-formylindoles. [Link]

-

ResearchGate. Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. [Link]

-

Beilstein Journals. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

-

NIST. 3-(2-Aminoethyl)indole hydrochloride IR Spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). [Link]

-

ResearchGate. A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. [Link]

-

ResearchGate. Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SciSpace. 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

ResearchGate. FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole. [Link]

-

NIST. 1-Ethyloxindole IR Spectrum. [Link]

-

NIST. 2H-Indol-2-one, 1,3-dihydro-. [Link]

Sources

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride

Section 1: Executive Summary

This technical guide provides a comprehensive framework for understanding and characterizing the solubility profile of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. This compound, a substituted oxindole, represents a class of heterocyclic structures of significant interest in medicinal chemistry and drug development. Solubility is a critical physicochemical parameter that governs a compound's absorption, distribution, and overall bioavailability, making its thorough characterization essential during the early stages of pharmaceutical research.

Due to the limited availability of precise, publicly documented quantitative solubility data for this specific molecule, this guide adopts a foundational approach.[1] It is designed for researchers, scientists, and drug development professionals, moving beyond a simple data sheet to explain the underlying principles that govern its solubility. We will explore the theoretical influence of pH and solvent polarity, provide detailed, field-proven experimental protocols for determining equilibrium solubility, and discuss the interpretation of this data in a drug development context. The methodologies described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Section 2: Physicochemical Characterization and Rationale

A molecule's structure dictates its physical properties. Understanding the key functional groups of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is fundamental to predicting its solubility behavior.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈Cl₂N₂O (as hydrochloride salt) | Derived from C₈H₇ClN₂O (free base)[2] |

| Molecular Weight | 219.07 g/mol (as hydrochloride salt) | Derived from 182.61 g/mol (free base) |

| Chemical Structure | Refer to Figure 1 | |

| Appearance | Typically a solid | [3] |

| Predicted XlogP | 0.6 |[2] |

Figure 1: Chemical Structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride (Note: A visual representation would be placed here in a formal document)

Key Structural Considerations:

-

Amino Group (-NH₂): The primary amine at the 3-position is basic. In the hydrochloride salt form, this group is protonated (-NH₃⁺), which dramatically increases its polarity and is expected to enhance aqueous solubility, particularly in acidic to neutral pH ranges.

-

Lactam Moiety: The cyclic amide (lactam) within the indol-2-one core contains both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to potential interactions with polar protic solvents.

-

Chloro Group (-Cl): The electron-withdrawing chlorine atom at the 7-position increases the lipophilicity of the aromatic ring, which can counterbalance the hydrophilic contributions of the polar groups.

-

Hydrochloride Salt Form: Utilizing the hydrochloride salt is a common and critical strategy in pharmaceutical chemistry.[1] It stabilizes the molecule and prevents the less soluble free base from precipitating in aqueous media, ensuring that the more soluble, ionized form is present.[1]

Section 3: Theoretical Solubility Profile and Governing Principles

The solubility of an ionizable molecule like this one is not a single value but a profile that depends heavily on the properties of the solvent system.

Aqueous Solubility and the Critical Influence of pH

The presence of the basic amino group makes the aqueous solubility of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride intrinsically pH-dependent. The relationship between pH, the compound's ionization state, and its solubility is a cornerstone of pre-formulation studies.[4][5][6]

-

Low pH (Acidic Conditions): In acidic environments (pH < pKa of the amino group), the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺). This ionized species is highly polar and interacts favorably with water molecules, leading to maximal aqueous solubility.

-

Isoelectric Point (pI): As the pH increases, the amino group begins to deprotonate. The point at which the molecule has no net electrical charge is near its minimum solubility.[4]

-

High pH (Alkaline Conditions): In basic solutions, the molecule will exist primarily as the neutral free base. While the lactam N-H can also be deprotonated under strongly basic conditions, the primary transition affecting solubility in the physiological range is the deprotonation of the amino group. The neutral form is significantly less polar and thus less soluble in water.

This relationship typically results in a "U-shaped" solubility-pH profile, which is a critical characteristic to define for any ionizable drug candidate.[4][7]

Caption: Conceptual relationship between pH and the solubility of an amino-containing compound.

Solubility in Organic Solvents

For non-aqueous applications, such as creating concentrated stock solutions for biological screening, organic solvents are employed.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of compounds. For analogous hydrochloride salts of other indole-based structures, solubility in DMSO is often reported in the range of 1-10 mg/mL.[3] These solvents are ideal for preparing high-concentration stock solutions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can also serve as effective solvents. For a related compound, 3-aminoindole HCl, it is described as "slightly soluble" in methanol.[1] The ability of these solvents to both donate and accept hydrogen bonds facilitates the dissolution of polar molecules.

Section 4: Experimental Framework for Solubility Determination

Trustworthy and reproducible data is the bedrock of scientific integrity. The following protocols outline a robust system for determining the equilibrium solubility of the target compound.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for measuring equilibrium solubility.[8] Its causality is straightforward: by agitating an excess of the solid compound in a solvent for a sufficient period, a saturated solution is formed, allowing for the direct measurement of the solubility limit.

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions) and select relevant organic solvents.

-

Addition of Compound: Add an excess amount of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride to a known volume of each solvent in separate, sealed vials. The excess solid is critical to ensure equilibrium is reached and maintained.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours).[8] The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, use centrifugation to pellet the excess solid. This step is crucial to avoid aspirating solid particles during sampling.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the supernatant of each vial. Filter the sample through a fine-pore (e.g., 0.22 µm) filter to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

Protocol 2: Analytical Quantification

Once a saturated solution is obtained, the concentration must be accurately measured. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.

Step-by-Step Methodology:

-

Method Development: Develop a stability-indicating reversed-phase HPLC method with UV detection. The mobile phase, column, and wavelength should be optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradants.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and record the peak area for each.

-

Construction of Curve: Plot the peak area versus the known concentration to generate a calibration curve. The curve must demonstrate linearity over the expected concentration range of the diluted samples (R² > 0.999).

-

Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system.

-

Concentration Calculation: Using the peak areas obtained from the samples and the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted samples. Back-calculate to determine the original concentration in the saturated supernatant, which represents the equilibrium solubility.

Caption: Experimental workflow for determining equilibrium solubility.

Section 5: Data Presentation and Application in Drug Development

All quantitative data should be summarized for clarity and ease of comparison.

Table 2: Illustrative Solubility Data Presentation

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

|---|---|---|---|

| 0.1 N HCl (pH 1.2) | 25 | (Experimental Value) | HPLC-UV |

| Acetate Buffer (pH 4.5) | 25 | (Experimental Value) | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 25 | (Experimental Value) | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 25 | (Experimental Value) | HPLC-UV |

| DMSO | 25 | (Experimental Value) | HPLC-UV |

| Methanol | 25 | (Experimental Value) | HPLC-UV |

Implications for Research and Development:

-

Formulation Development: The pH-solubility profile is paramount for developing oral dosage forms. It helps predict where the drug will dissolve in the gastrointestinal tract and informs the selection of excipients or formulation strategies (e.g., salt forms, amorphous solid dispersions) needed to enhance absorption.

-

In Vitro and In Vivo Assays: Knowing the solubility in buffers (like PBS) and organic solvents (like DMSO) is essential for preparing stock solutions and dosing vehicles for biological experiments.[3] It helps prevent compound precipitation in assay media, which would lead to erroneous results.

-

Biopharmaceutical Classification System (BCS): Aqueous solubility data is a key component of the BCS, which classifies drugs based on their solubility and permeability to predict their in vivo performance.

Section 6: Conclusion

References

- 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Amexabio. [No direct URL available in search results]

- 3-amino-1,3-dihydro-2H-indol-2-one. ChemSynthesis. [No direct URL available in search results]

-

3-Chloro-1,3-dihydro-2H-indol-2-one | C8H6ClNO. PubChem. Available at: [Link]

-

Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. Available at: [Link]

- 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. ChemSynthesis. [No direct URL available in search results]

- 3-amino-7-chloro-2,3-dihydro-1h-indol-2-one hydrochloride. PubChemLite. [No direct URL available in search results]

-

7-Chloro-1,3-dihydro-2H-indol-2-one | C8H6ClNO. PubChem. Available at: [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Available at: [Link]

-

The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available at: [Link]

-

Solubility-Modulated Asymmetric Membrane Tablets of Triprolidine Hydrochloride: Statistical Optimization and Evaluation. PubMed Central. Available at: [Link]

-

Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 3-amino-7-chloro-2,3-dihydro-1h-indol-2-one hydrochloride (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solubility-Modulated Asymmetric Membrane Tablets of Triprolidine Hydrochloride: Statistical Optimization and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a key intermediate in contemporary pharmaceutical synthesis, valued for its reactive functionalities that enable the construction of complex molecular architectures. However, the inherent reactivity of the 3-aminooxindole scaffold presents significant challenges related to its stability and shelf-life. This technical guide provides a comprehensive analysis of the physicochemical factors governing the stability of this compound. We will delve into its principal degradation pathways, drawing insights from the known reactivity of the 3-aminoindole core, and the stabilizing contributions of the hydrochloride salt and the 7-chloro substituent. Furthermore, this guide outlines a systematic, field-proven approach to establishing optimal storage and handling conditions through a series of structured experimental protocols, including forced degradation studies and the development of a stability-indicating analytical method.

Introduction: The Double-Edged Sword of Reactivity

The 3-aminooxindole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a stereocenter at the C3 position, coupled with a reactive amino group, makes it a versatile building block. However, the very features that make this class of compounds synthetically attractive also render them susceptible to degradation. The free base form of 3-aminoindoles is notoriously unstable, readily undergoing oxidative dimerization, which often manifests as a visible color change in the material.[1]

To mitigate this instability, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one is supplied as a hydrochloride salt. This strategy protonates the basic amino group, thereby reducing its nucleophilicity and susceptibility to oxidation. Additionally, the electron-withdrawing nature of the chlorine atom at the 7-position on the aromatic ring is anticipated to further enhance the compound's stability.[2][3] While chemical suppliers may indicate a general shelf-life, such as 1095 days, the specific conditions required to achieve this are often not detailed.[4] This guide aims to bridge that knowledge gap by providing both a theoretical framework for understanding the compound's stability and a practical guide to its empirical determination.

Foundational Stability Considerations

The stability of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is influenced by a confluence of factors inherent to its structure and its interaction with the environment.

The Role of the Hydrochloride Salt

The formation of a hydrochloride salt is a common and effective strategy to enhance the stability of amine-containing active pharmaceutical ingredients (APIs). By converting the free amine to an ammonium salt, its electron density is significantly reduced. This has two primary benefits:

-

Inhibition of Oxidation: The lone pair of electrons on the nitrogen atom is the primary site for oxidation. Protonation effectively sequesters this lone pair, making the molecule less susceptible to oxidative degradation pathways, such as dimerization.[5]

-

Improved Solid-State Properties: Hydrochloride salts typically exhibit higher melting points and a more ordered crystalline structure compared to their free base counterparts. This can lead to improved bulk stability and handling characteristics.

The Influence of the 7-Chloro Substituent

The presence of a chlorine atom on the oxindole ring is not merely a synthetic handle; it plays a crucial role in the electronic properties of the molecule. The chloro group is electron-withdrawing, which can enhance the stability of the compound.[2][3] This electronic effect can help to stabilize the lactam ring of the oxindole core, potentially making it more resistant to hydrolysis.

Potential Degradation Pathways

Based on the known chemistry of oxindoles and related structures, several degradation pathways should be considered:

-

Oxidation: Despite the stabilizing effect of the hydrochloride salt, oxidation remains a primary concern, especially under harsh conditions or in the presence of oxidizing agents. This can lead to the formation of colored impurities.[5]

-

Hydrolysis: The lactam ring in the oxindole core is an amide and can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.

-

Thermal Decomposition: Like all chemical compounds, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride has a thermal stability limit. At elevated temperatures, decomposition can occur.

The interplay of these factors is visually summarized in the following diagram:

Caption: Interplay of stabilizing factors and degradation stressors for the target compound.

A Practical Guide to Stability Assessment: Forced Degradation Studies

To empirically determine the stability of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a series of forced degradation (stress testing) studies should be performed.[6][7] These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

Experimental Design

The following table outlines the recommended conditions for forced degradation studies. A control sample, protected from the stress condition, should be analyzed alongside the stressed sample.

| Stress Condition | Recommended Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Lactam ring hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Lactam ring hydrolysis |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidative dimerization and other oxidative reactions |

| Thermal Stress | Solid compound at 80°C for 72 hours | Thermal decomposition |

| Photostability | Expose solid and solution to light (ICH Q1B) | Photolytic degradation |

Workflow for Forced Degradation Studies

The following diagram illustrates a systematic workflow for conducting and analyzing forced degradation studies.

Caption: A systematic workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][11]

HPLC Method Parameters